molecular formula C8H12ClNO3 B1656059 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- CAS No. 496052-32-5

1-Piperidinecarbonyl chloride, 4-(acetyloxy)-

Cat. No.: B1656059
CAS No.: 496052-32-5
M. Wt: 205.64 g/mol
InChI Key: VFQHAVANUPQLCQ-UHFFFAOYSA-N
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Description

1-Piperidinecarbonyl chloride, 4-(acetyloxy)- is a chemical compound with the molecular formula C8H12ClNO3 and a molecular weight of 205.64 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- typically involves the reaction of piperidine with phosgene to form 1-Piperidinecarbonyl chloride, followed by acetylation to introduce the acetyloxy group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Piperidinecarbonyl chloride, 4-(acetyloxy)- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1-Piperidinecarboxylic acid and acetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarbonyl chloride, 4-(acetyloxy)- is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable acyl derivatives. This reactivity is crucial for its role in the synthesis of various chemical compounds and modification of biomolecules .

Comparison with Similar Compounds

1-Piperidinecarbonyl chloride, 4-(acetyloxy)- can be compared with other similar compounds, such as:

These compounds share some reactivity patterns but differ in their specific applications and chemical properties, highlighting the uniqueness of 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- in various research and industrial contexts.

Properties

IUPAC Name

(1-carbonochloridoylpiperidin-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-6(11)13-7-2-4-10(5-3-7)8(9)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQHAVANUPQLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476271
Record name 1-PIPERIDINECARBONYL CHLORIDE, 4-(ACETYLOXY)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496052-32-5
Record name 1-PIPERIDINECARBONYL CHLORIDE, 4-(ACETYLOXY)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetyloxy)-1-piperidinecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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